molecular formula C5H7N3S B3046480 1-methyl-1H-Pyrazole-5-carbothioamide CAS No. 1246548-87-7

1-methyl-1H-Pyrazole-5-carbothioamide

Cat. No.: B3046480
CAS No.: 1246548-87-7
M. Wt: 141.20
InChI Key: QGFCSPJEZVQHNC-UHFFFAOYSA-N
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Description

1-methyl-1H-Pyrazole-5-carbothioamide is a heterocyclic compound containing a pyrazole ring substituted with a methyl group and a carbothioamide group.

Biochemical Analysis

Biochemical Properties

1-methyl-1H-Pyrazole-5-carbothioamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . The interaction between this compound and COX-2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a reduction in the production of pro-inflammatory prostaglandins, which are mediators of inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In prostate cancer cell lines, this compound has demonstrated significant antiproliferative activity . It influences cell function by inhibiting the expression of prostate-specific antigen (PSA) and reducing cell proliferation. Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of COX-2, as mentioned earlier . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound has been shown to interact with androgen receptors in prostate cancer cells, leading to the downregulation of PSA expression and inhibition of cell proliferation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of COX-2 activity and reduced cell proliferation in prostate cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antiproliferative effects without causing toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as COX-2 . The compound’s inhibition of COX-2 affects the metabolic flux of arachidonic acid, leading to reduced production of pro-inflammatory prostaglandins

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in tissues with high COX-2 expression, such as inflamed tissues and certain cancer cells . This selective accumulation enhances the compound’s therapeutic efficacy while minimizing systemic exposure.

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In prostate cancer cells, this compound has been observed to localize in the nucleus, where it interacts with androgen receptors to exert its antiproliferative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-Pyrazole-5-carbothioamide can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with arylidene malononitrile and isothiocyanates in the presence of a catalyst. This one-pot reaction typically occurs at temperatures between 60-70°C and yields the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-Pyrazole-5-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-Pyrazole-5-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-methylpyrazole-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFCSPJEZVQHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286496
Record name 1-Methyl-1H-pyrazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246548-87-7
Record name 1-Methyl-1H-pyrazole-5-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246548-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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